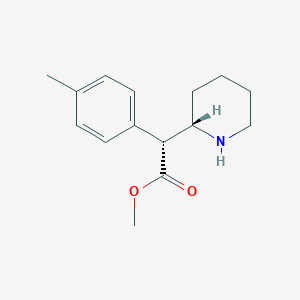
Threo-4-methylmethylphenidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Threo-4-methylmethylphenidate is a synthetic stimulant drug that is structurally related to methylphenidate. It is known for its stimulant properties, although it is slightly less potent than methylphenidate. This compound has been investigated as a potential substitute for the treatment of stimulant abuse due to its high binding affinity but relatively low efficacy at blocking dopamine reuptake .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of threo-4-methylmethylphenidate involves the esterification of 4-methylphenylacetic acid with methyl alcohol in the presence of a strong acid catalyst. This is followed by the reaction of the resulting ester with piperidine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Threo-4-methylmethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols or amines, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of stimulant drugs and their analogs.
Biology: The compound is investigated for its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Threo-4-methylmethylphenidate is explored as a potential treatment for stimulant abuse and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
Threo-4-methylmethylphenidate exerts its effects primarily by inhibiting the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, enhancing neurotransmission and producing stimulant effects. The compound binds to the dopamine transporter with high affinity but has relatively low efficacy in blocking dopamine reuptake compared to methylphenidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphenidate: Threo-4-methylmethylphenidate is structurally similar but less potent.
4-Fluoromethylphenidate: More potent in dopamine reuptake inhibition.
3-Chloromethylphenidate: Also more potent in dopamine reuptake inhibition.
Ethylphenidate: Positional isomer with similar stimulant properties.
Uniqueness
This compound is unique in its relatively low efficacy at blocking dopamine reuptake despite its high binding affinity. This characteristic makes it a candidate for research into treatments for stimulant abuse, as it may offer therapeutic benefits with a lower risk of abuse compared to more potent stimulants .
Eigenschaften
CAS-Nummer |
467468-40-2 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
WJZNCJIOIACDBR-UONOGXRCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


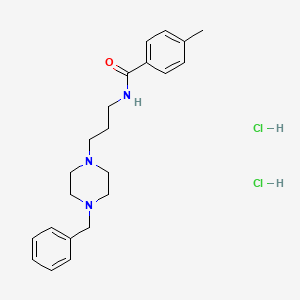
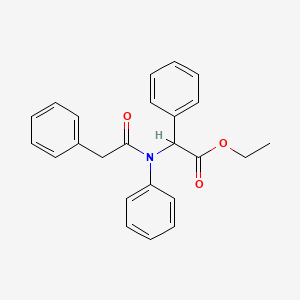
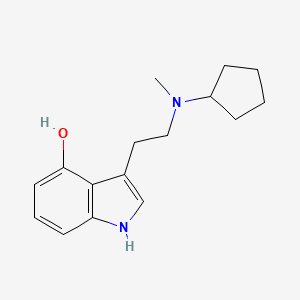
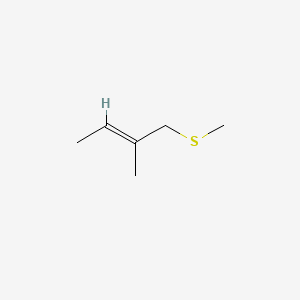
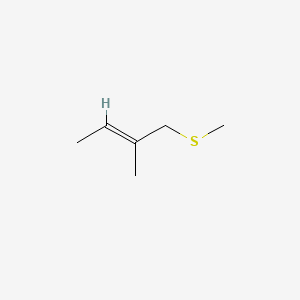
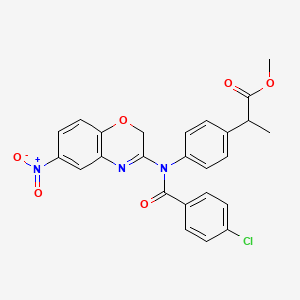
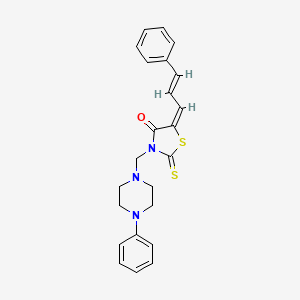
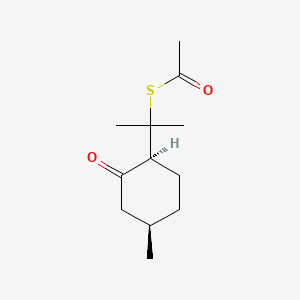
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
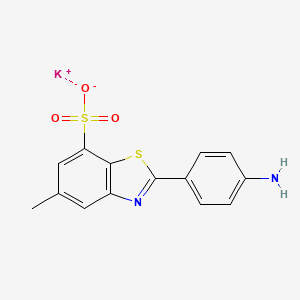
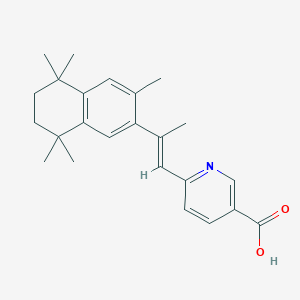
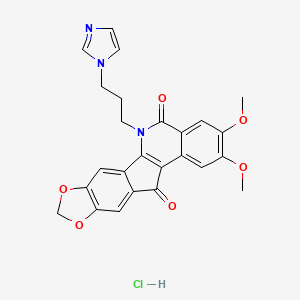
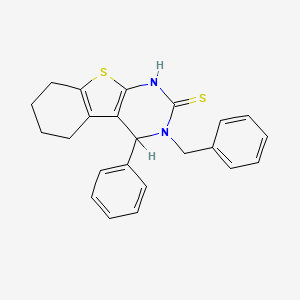
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
